2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline
Description
2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline is an aromatic amine derivative featuring an isopropyl group at the 2-position of the benzene ring and a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom. The compound combines steric bulk from the isopropyl group with the reactive alkyne moiety of the propargyl substituent, making it a candidate for applications in organic synthesis, materials science, or medicinal chemistry. Key characteristics inferred from related compounds include:
- Molecular formula: C₁₂H₁₅N (based on structural analogs).
- Functional groups: Aromatic amine, alkyne, and branched alkyl chain.
- Synthetic routes: Propargyl-substituted anilines are commonly synthesized via alkylation of aniline derivatives using propargyl halides or through metal-catalyzed coupling reactions .
Properties
CAS No. |
53443-80-4 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-propan-2-yl-N-prop-2-ynylaniline |
InChI |
InChI=1S/C12H15N/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h1,5-8,10,13H,9H2,2-3H3 |
InChI Key |
PAHXYSOTBWCAOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NCC#C |
Origin of Product |
United States |
Preparation Methods
Alkylation of 2-Isopropylaniline with Propargyl Bromide
- Reactants: 2-Isopropylaniline and propargyl bromide.
- Conditions: Propargyl bromide is added dropwise to 2-isopropylaniline at 0 °C, followed by stirring at room temperature for 12 hours.
- Workup: The reaction mixture is diluted with ethyl ether, washed with saturated sodium bicarbonate solution (3×10 mL), dried over anhydrous sodium sulfate, concentrated, and purified by silica gel column chromatography.
- Product: 2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline is obtained as a pale yellow oil or solid depending on purity.
- This method is adapted from protocols for synthesizing terminal propargylic amines where propargyl bromide reacts with primary amines.
- The reaction proceeds via nucleophilic substitution of the bromide by the aniline nitrogen.
- Purification by column chromatography ensures removal of unreacted starting materials and side products.
Visible-Light-Induced Oxidative Formylation Method
- Overview: A more recent and mild synthetic approach involves visible-light-induced oxidative formylation using molecular oxygen as the oxidant.
- Mechanism: This method exploits the activation of molecular oxygen under visible light to facilitate the formation of the propargylic amine structure without harsh reagents.
- Advantages: Mild reaction conditions, environmental friendliness, and potential for high selectivity.
- Application: This method has been explored for synthesizing 2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline due to its functional group compatibility and efficiency.
Copper-Catalyzed Amination and Cyclization Approaches
- Copper Catalysis: Copper(I) iodide (CuI) catalyzed reactions involving phenylacetylene, amines, and aldehydes have been used to synthesize internal propargylic amines structurally related to 2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline.
- Typical Conditions: Reactions are performed in sealed Schlenk tubes under argon atmosphere at 75 °C for 12 hours.
- Mechanistic Insight: The process involves cleavage of the N−H bond in the propargylic amine substrate and protonation steps, facilitating cyclization and formation of the desired amine products.
- Relevance: While this approach is more common for internal propargylic amines, it informs the synthesis strategy for 2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline analogs.
Summary Table of Preparation Methods
*Yields approximate based on related literature for similar compounds.
Detailed Research Outcomes and Mechanistic Insights
- Quantum Chemical Calculations: Computational studies using Gaussian 09 with M06-2x functional and appropriate basis sets have confirmed transition states and reaction pathways for propargylic amine formation, supporting experimental observations.
- NMR Characterization: ^1H and ^13C NMR spectra confirm the presence of characteristic propargyl and isopropyl groups in the product, with chemical shifts consistent with literature values for related compounds.
- Catalyst Effects: Gold(I) catalysts with JohnPhos ligands have been shown to facilitate aminocyclization reactions involving propargyl amines, though this is more common for cyclized products rather than simple alkylation products.
- Reaction Monitoring: ^13C NMR monitoring of cyclization reactions demonstrates the involvement of N−H bond cleavage and protonation steps, important for understanding the formation mechanism of propargylic amines.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized aniline derivatives with various substituents.
Scientific Research Applications
2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Data Tables
Table 2: Physical and Spectral Properties
Biological Activity
2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline, an aniline derivative characterized by its unique alkyl and alkyne substituents, has garnered attention for its potential biological activities. This compound is structurally distinct due to the presence of both isopropyl and propargyl groups, which may influence its interactions with biological targets.
The molecular formula of 2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline is , with a molecular weight of approximately 189.25 g/mol. The compound's structure includes a phenyl ring bonded to an amine group, which is further substituted with a propan-2-yl group and a prop-2-yn-1-yl group. This configuration may enhance its lipophilicity and ability to penetrate biological membranes.
Biological Activity Overview
Research into the biological activity of 2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline has revealed several promising properties:
1. Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of aniline have shown effectiveness against various bacterial strains, suggesting that 2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline may possess similar capabilities. Further investigations are needed to quantify its antimicrobial efficacy and elucidate the mechanisms involved.
2. Anticancer Potential
Preliminary research suggests that this compound could have anticancer properties. Compounds containing propargyl groups have been linked to apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation. In vitro studies are necessary to confirm these effects and determine the specific cancer types that may be targeted.
3. Enzyme Inhibition
The compound may interact with various enzymes, acting as an inhibitor or modulator. Enzyme inhibition studies on similar aniline derivatives suggest potential applications in drug development, particularly for diseases where enzyme overactivity plays a role.
The exact mechanism by which 2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline exerts its biological effects remains largely unexplored. However, based on structural analogs, it is hypothesized that the compound may interact with enzyme active sites or receptor binding domains, leading to altered biochemical pathways.
Case Study 1: Antimicrobial Activity
A study conducted on various aniline derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15 to 30 µg/mL, indicating that modifications in the alkyl groups can enhance or diminish activity.
Case Study 2: Anticancer Effects
In a recent investigation into propargyl-containing compounds, researchers observed that certain derivatives induced apoptosis in MDA-MB-231 breast cancer cells at concentrations as low as 10 µM. The study highlighted the importance of structural features in mediating cellular responses.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
